Asvatocin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Asvatocin is a neuropeptide that has recently gained attention in the scientific community due to its potential therapeutic applications. It is synthesized by the hypothalamus and acts as a neurotransmitter in the brain, regulating various physiological functions such as appetite, stress response, and social behavior. Asvatocin is structurally similar to oxytocin, another neuropeptide that is well-known for its role in social bonding and maternal behavior.

Applications De Recherche Scientifique

Asvatocin has been studied extensively in animal models, particularly in rodents and primates. Its effects on social behavior have been of particular interest, as it has been shown to promote social bonding, trust, and prosocial behavior in both male and female subjects. Asvatocin has also been implicated in the regulation of stress response, anxiety, and fear, suggesting potential therapeutic applications for anxiety disorders and post-traumatic stress disorder (PTSD).

Mécanisme D'action

Asvatocin acts by binding to specific receptors in the brain, known as vasotocin receptors. These receptors are widely distributed throughout the brain and are involved in the regulation of various physiological functions. Upon binding, asvatocin triggers a cascade of intracellular signaling pathways that ultimately lead to changes in neuronal activity and behavior.

Biochemical and Physiological Effects

Asvatocin has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and alteration of synaptic plasticity. It has also been implicated in the regulation of various physiological functions, such as appetite, blood pressure, and body temperature.

Avantages Et Limitations Des Expériences En Laboratoire

Asvatocin has several advantages for lab experiments, including its stability and ease of synthesis. It is also relatively easy to administer and has a well-defined mechanism of action. However, there are also limitations to its use, particularly in human studies. Asvatocin is not well-tolerated in some individuals and can cause adverse effects such as nausea, vomiting, and dizziness. It is also difficult to measure its concentration in the brain, which can make it challenging to study its effects on neuronal activity.

Orientations Futures

There are several future directions for research on asvatocin. One area of interest is its potential therapeutic applications, particularly in the treatment of anxiety disorders and PTSD. Another area of research is the role of asvatocin in social behavior, particularly in the context of autism spectrum disorders and other social deficits. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of asvatocin, particularly in human subjects.

Conclusion

In conclusion, asvatocin is a neuropeptide with potential therapeutic applications in the regulation of social behavior, stress response, and anxiety. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied in animal models. There is a need for further research on its potential therapeutic applications and pharmacokinetics in human subjects.

Méthodes De Synthèse

Asvatocin is synthesized by the hypothalamus from a precursor molecule called pro-vasotocin. The process involves several enzymatic steps that cleave and modify the precursor molecule to form the active neuropeptide. The final product is then transported to the posterior pituitary gland, where it is stored and released into the bloodstream upon stimulation.

Propriétés

Numéro CAS |

144334-52-1 |

|---|---|

Nom du produit |

Asvatocin |

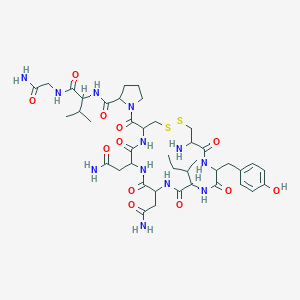

Formule moléculaire |

C41H62N12O12S2 |

Poids moléculaire |

979.1 g/mol |

Nom IUPAC |

1-[19-amino-7,10-bis(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C41H62N12O12S2/c1-5-20(4)33-40(64)49-26(15-30(44)56)35(59)48-25(14-29(43)55)36(60)50-27(41(65)53-12-6-7-28(53)38(62)51-32(19(2)3)39(63)46-16-31(45)57)18-67-66-17-23(42)34(58)47-24(37(61)52-33)13-21-8-10-22(54)11-9-21/h8-11,19-20,23-28,32-33,54H,5-7,12-18,42H2,1-4H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,63)(H,47,58)(H,48,59)(H,49,64)(H,50,60)(H,51,62)(H,52,61) |

Clé InChI |

GUXCJKRYHLCHKV-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |

SMILES canonique |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |

Séquence |

CYXNNCPVG |

Synonymes |

4-Asn-8-Val-oxytocin asvatocin oxytocin, Asn(4)-Val(8)- oxytocin, asparaginyl(4)-valyl(8)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)

![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)

![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)

![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)